molecular formula C10H12N2O2 B1518846 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one CAS No. 1042623-20-0

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B1518846
CAS No.: 1042623-20-0
M. Wt: 192.21 g/mol
InChI Key: FXOZERHZOSDAHF-UHFFFAOYSA-N
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Description

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Oxazolidinones are known for their unique mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. Studies have highlighted the in vitro activities of novel oxazolidinone analogs against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Mycobacterium tuberculosis. These compounds demonstrated bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without rapid resistance development in bacterial strains (Zurenko et al., 1996).

Detection and Quantification of Metabolites

Another application involves the detection and quantification of AOZ, a tissue-bound metabolite derived from the nitrofuran antibiotic, furazolidone. Monoclonal antibodies against AOZ were developed for its detection in various tissues, showcasing the utility of oxazolidinones in the monitoring of veterinary drug residues and ensuring food safety (Vass et al., 2018).

Synthesis of N-Alkyl-β-Amino Acids

Oxazolidin-5-ones and oxazinan-6-ones have been shown to serve as useful precursors for the synthesis of N-methyl α- and β-amino acids, expanding the applications of oxazolidinones in synthetic chemistry (Hughes & Sleebs, 2008).

Improvement of Safety Profile in Antibacterial Agents

Research efforts have focused on improving the safety profile of oxazolidinone antibacterial agents. Modifications to the oxazolidinone structure have been explored to reduce undesired side effects such as inhibition of monoamine oxidase A (MAO-A), aiming for compounds with potent antibacterial activity but lower potential for adverse effects (Reck et al., 2005).

Catalytic Applications

Oxazolidinones have been explored in catalysis, such as in the biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to synthesize corresponding 2-oxazolidinones, highlighting the versatility of these compounds in synthetic organic chemistry (Li & Xia, 2007).

Properties

IUPAC Name

3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-8(11)3-2-4-9(7)12-5-6-14-10(12)13/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOZERHZOSDAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCOC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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